molecular formula C13H11N3 B14487280 2,5-Acridinediamine CAS No. 64414-76-2

2,5-Acridinediamine

Cat. No.: B14487280
CAS No.: 64414-76-2
M. Wt: 209.25 g/mol
InChI Key: OBPFLVBMCMRKFK-UHFFFAOYSA-N
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Description

2,5-Acridinediamine is an organic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structures, which allow them to intercalate with DNA. This property makes them useful in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Acridinediamine typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at specific positions on the acridine ring, which are then reduced to amine groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with careful control of reaction conditions to optimize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Acridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Acridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Acts as a DNA intercalating agent, useful in studying DNA-protein interactions and DNA replication.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA and disrupt cellular processes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The primary mechanism by which 2,5-Acridinediamine exerts its effects is through DNA intercalation. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to errors in DNA replication and transcription, ultimately inhibiting cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness of 2,5-Acridinediamine: What sets this compound apart from its counterparts is its specific substitution pattern, which can influence its binding affinity and specificity for different DNA sequences. This makes it a valuable tool in targeted research applications .

Properties

CAS No.

64414-76-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-2,5-diamine

InChI

InChI=1S/C13H11N3/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-7H,14-15H2

InChI Key

OBPFLVBMCMRKFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)N)N=C2C(=C1)N

Origin of Product

United States

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